molecular formula C12H21N3 B15229958 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine

5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine

Cat. No.: B15229958
M. Wt: 207.32 g/mol
InChI Key: BXDYBZNKINEUEH-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, along with a tert-butyl group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine.

    1-Aminopropane: Another precursor used in the synthesis.

    N-tert-Butylpyridin-2-amine: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the aminopropyl and tert-butyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(1-aminopropyl)-N-tert-butylpyridin-2-amine

InChI

InChI=1S/C12H21N3/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3,(H,14,15)

InChI Key

BXDYBZNKINEUEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)NC(C)(C)C)N

Origin of Product

United States

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